molecular formula C12H3Cl5O B1362479 1,2,4,7,8-Pentachlorodibenzofuran CAS No. 58802-15-6

1,2,4,7,8-Pentachlorodibenzofuran

Cat. No. B1362479
CAS RN: 58802-15-6
M. Wt: 340.4 g/mol
InChI Key: GCFDWHIKRXCUPJ-UHFFFAOYSA-N
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Description

1,2,4,7,8-Pentachlorodibenzofuran is a member of the Chlorinated dibenzofurans (CDFs) family, which contains one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .


Synthesis Analysis

Most CDFs, including 1,2,4,7,8-Pentachlorodibenzofuran, are not deliberately produced. They are usually produced as unwanted impurities in certain products and processes that use chlorinated compounds .


Molecular Structure Analysis

The molecular formula of 1,2,4,7,8-Pentachlorodibenzofuran is C12H3Cl5O . Its structure includes a dibenzofuran moiety with five chlorine atoms attached .


Chemical Reactions Analysis

As a simple aromatic halogenated organic compound, 1,2,4,7,8-Pentachlorodibenzofuran is generally unreactive. Its reactivity decreases as more of its hydrogen atoms are replaced with halogen atoms .


Physical And Chemical Properties Analysis

1,2,4,7,8-Pentachlorodibenzofuran is a solid . It is insoluble in water . Its average molecular mass is 340.417 g/mol .

Scientific Research Applications

Environmental Distribution and Biological Impact 1,2,4,7,8-Pentachlorodibenzofuran (1,2,4,7,8-PeCDF) is identified as a toxic polychlorinated dibenzofuran (PCDF), a group of compounds known for their ubiquitous presence as environmental contaminants. These PCDFs are structurally and toxicologically related to dioxins like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). These compounds have been discovered in municipal and industrial effluents, PCB mixtures, and various antiseptics and preservative solutions. Research indicates that upon administration, 1,2,4,7,8-PeCDF is rapidly cleared from the blood and distributed into organs such as the liver, muscle, skin, and adipose tissue. This distribution pattern is consistent with other dibenzofurans. The major route of elimination of these compounds from the body is fecal excretion, facilitated by their metabolism to polar metabolites and subsequent biliary excretion (Brewster & Birnbaum, 1988).

Biochemical Interactions and Toxicity The toxicity profile of 1,2,4,7,8-PeCDF and its interaction with biochemical pathways have been a subject of study due to its prevalence in environmental pollution and potential health impacts. It is known to exhibit a high affinity to cytochrome P-450 isozymes in the liver of rats. This suggests that cytochrome P-450, particularly the isozyme P-448 H, functions as a significant storage site for 1,2,4,7,8-PeCDF in the rat liver. These biochemical interactions are critical for understanding the toxicological impact of 1,2,4,7,8-PeCDF on biological systems (Kuroki, Koga, & Yoshimura, 1986).

Safety And Hazards

1,2,4,7,8-Pentachlorodibenzofuran is toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

Given the toxicity and environmental persistence of 1,2,4,7,8-Pentachlorodibenzofuran, future research will likely focus on understanding its environmental fate and developing methods for its safe disposal and remediation .

properties

IUPAC Name

1,2,4,7,8-pentachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Cl5O/c13-5-1-4-9(3-6(5)14)18-12-8(16)2-7(15)11(17)10(4)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFDWHIKRXCUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=C2C(=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207533
Record name 1,2,4,7,8-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,7,8-Pentachlorodibenzofuran

CAS RN

58802-15-6
Record name 1,2,4,7,8-Pentachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058802156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4,7,8-Pentachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,7,8-PENTACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8617WM0JI5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
GG Choudhry, M Foga, GRB Webster… - Toxicological & …, 1990 - Taylor & Francis
Photochemistry of two polychlorodibenzofurans (PCDFs), 1,2,4,7,8‐pentachlorodibenzofuran (1,2,4,7,8‐P 5 CDF) (1) (3.870 × 10 ‐6 M) and 1,2,3,4,7,8‐H 6 CDF (2) (1.272 × 10 ‐6 M) …
Number of citations: 8 www.tandfonline.com
F Liu, DE Fennell - Environmental science & technology, 2008 - ACS Publications
Toxic polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) with chlorines substituted at the lateral 2, 3, 7, and 8 positions are of great environmental concern. We …
Number of citations: 49 pubs.acs.org
J Nagayama, H Kuroki, Y Masuda, M Kuratsune - Archives of toxicology, 1983 - Springer
The aryl hydrocarbon hydroxylase (AHH) inducing potency of toxic chlorinated aromatic hydrocarbons such as polychlorinated dibenzofurans (PCDFs), polychlorinated biphenyls (PCBs…
Number of citations: 36 link.springer.com
K Randerath, E Randerath, R Reddy, TR Narasimhan… - Chemosphere, 1992 - Elsevier
The effects of polychlorinated dibenzofurans (PCDFs) on hepatic I-compound DNA adducts in female Sprague-Dawley rats were determined at 2 dose levels. In the first experiments, …
Number of citations: 6 www.sciencedirect.com
G Mason, T Sawyer, B Keys, S Bandiera, M Romkes… - Toxicology, 1985 - Elsevier
Fifteen polychlorinated dibenzofuran (PCDF) congeners were administered in a dose-response fashion to immature male Wistar rats and ED 50 values for body weight loss, thymic …
Number of citations: 163 www.sciencedirect.com
F Luan, WP Ma, XY Zhang, HX Zhang… - QSAR & …, 2006 - Wiley Online Library
Quantitative structure activity relationship (QSAR) models for polychlorinated dibenzofurans (PCDFs), dibenzodioxins (PCDDs), and biphenyls (PCBs) binding to the aryl hydrocarbon …
Number of citations: 24 onlinelibrary.wiley.com
A Adad, R Hmamouchi, M Larif, M Bouachrine… - IJARCSSE, 2014 - researchgate.net
Quantitative Structure-Activity Relationship (QSAR) study was applied to the prediction of the binding interactions between PCBs, PCDDs, PCDFs, and AhR. The concentration of the …
Number of citations: 2 www.researchgate.net
F Liu - 2007 - search.proquest.com
This dissertation describes research on the dechlorination of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) by a Dehalococcoides containing mixed culture and in …
Number of citations: 1 search.proquest.com
U Rannug, M Sjögren, A Rannug, M Gillner… - …, 1991 - academic.oup.com
The Computer-Automated Structure Evaluation (CASE) Program, an expert system that automatically selects relevant descriptors for structure-activity relationships, has been used to …
Number of citations: 80 academic.oup.com
O Mekenyan, N Nikolova… - QSAR & Combinatorial …, 2004 - Wiley Online Library
Recently, the COmmon REactivity PAttern (COREPA) approach was developed as a probabilistic classification method which was formalized specifically to advance mechanistic QSAR …
Number of citations: 31 onlinelibrary.wiley.com

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